3-Benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate
Description
Bicyclic Framework Analysis: Diazabicyclo[3.3.1]nonane Core Topology
The diazabicyclo[3.3.1]nonane scaffold forms the foundation of this compound, consisting of two fused piperidine rings sharing a common nitrogen atom at positions 3 and 7. X-ray crystallographic studies of analogous bispidines reveal a chair-chair conformation as the dominant configuration in the solid state, stabilized by minimized eclipsing interactions between bridgehead hydrogen atoms. The bicyclic system imposes significant geometric constraints, with bond angles at the bridgehead carbons (C1 and C5) measuring approximately 93–97°, deviating from ideal tetrahedral geometry due to ring strain.
Table 1: Key Geometric Parameters of the Diazabicyclo[3.3.1]nonane Core
| Parameter | Value | Source Compound |
|---|---|---|
| N3–C1–C5 angle | 93.5° | Bispidine (CID 192720) |
| C1–C2–C3–N3 torsion | -54.2° | 9,9-Difluorobispidine |
| Average C–N bond length | 1.47 Å | Bispidine ligands |
The fluorine substitution at C9 introduces additional steric and electronic perturbations. Comparative analysis with unsubstituted bispidines shows a 0.08 Å contraction in adjacent C–F bond lengths relative to C–H bonds, attributed to fluorine’s high electronegativity.
Properties
IUPAC Name |
7-O-benzyl 3-O-tert-butyl 9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F2N2O4/c1-19(2,3)28-18(26)24-11-15-9-23(10-16(12-24)20(15,21)22)17(25)27-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFOPINFRFMDTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2(F)F)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transannular Cyclization with Dicarboxylic Esters
The foundational approach, adapted from EP1899337B1, involves reacting a dicarboxylic acid ester (e.g., dimethyl 1,5-cyclobutanedicarboxylate) with a diamine under controlled conditions. For example:
-
Step 1 : A diester (e.g., 2 ) reacts with pyridine-2-carboxaldehyde in a branched C<sub>3</sub>–C<sub>4</sub> alcohol (e.g., isobutanol) at 5–15°C to form a piperidone intermediate (5 ).
-
Step 2 : The piperidone undergoes Mannich-like condensation with formaldehyde and methylamine in the same solvent system, followed by azeotropic distillation to remove water.
This method yields the bicyclic core in ~51% yield over two steps, with the solvent choice critical for minimizing side reactions.
Ester Protection and Functionalization
The benzyl and tert-butyl ester groups are introduced sequentially to avoid cross-reactivity.
Benzyl Protection
tert-Butyl Protection
-
Step : The remaining amine at position 7 is protected using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP).
-
Yield : ~85–90% after purification by column chromatography.
Synthetic Route Optimization
Key parameters for scalability and reproducibility include:
Challenges and Mitigation Strategies
-
Diastereoselectivity : The bicyclo[3.3.1]nonane system’s bridgehead substituents necessitate stereochemical control. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) may improve enantiopurity.
-
Fluorine Stability : Geminal difluoro groups are prone to hydrolysis under acidic conditions. Use of anhydrous solvents and inert atmospheres is critical .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carboxylate groups, converting them into alcohols or aldehydes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in its potential as a pharmaceutical agent. Research indicates that derivatives of bicyclic compounds like 3-benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane are being investigated for their role as orexin receptor antagonists . Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Compounds that can selectively inhibit orexin receptors may be useful in treating disorders such as insomnia, anxiety, and obesity .
Case Study: Orexin Receptor Antagonism
- Objective : Investigate the efficacy of diazabicyclo compounds in blocking orexin receptors.
- Findings : Compounds similar to 3-benzyl 7-tert-butyl derivatives demonstrated significant antagonistic activity against both orexin-1 and orexin-2 receptors.
- : These findings suggest potential therapeutic applications in managing sleep disorders and metabolic syndromes .
Neuropharmacology
In neuropharmacology, the compound's structure allows for interaction with neurotransmitter systems beyond orexins. Its ability to modulate neurotransmitter release positions it as a candidate for further studies aimed at understanding its effects on mood disorders and cognitive functions.
Research Insights
- Study Focus : The impact of bicyclic compounds on neurotransmitter modulation.
- Results : Alterations in serotonin and dopamine levels were observed in animal models treated with similar compounds.
- Implications : This suggests potential applications in treating depression and anxiety-related disorders .
Chemical Synthesis
The synthetic routes to create 3-benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate are of significant interest to chemists. The compound serves as a versatile intermediate in synthesizing other complex molecules.
Synthetic Pathways
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation | Benzyl bromide + tert-butyl amine | Formation of benzyl-substituted amine |
| 2 | Fluorination | Difluoromethylation agents | Introduction of difluoro groups |
| 3 | Esterification | Dicarboxylic acid derivatives | Final product formation |
Material Science
Emerging research suggests that compounds like this can also find applications in material science, particularly in the development of polymers or materials with specific mechanical properties due to their unique structural characteristics.
Potential Applications
- Development of smart materials that respond to environmental stimuli.
- Use in coatings that require specific chemical resistance or durability.
Mechanism of Action
The mechanism of action of 3-Benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of fluorine atoms can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate with structurally related analogs:
Key Observations:
Fluorine vs. Hydroxyl Groups: The 9,9-difluoro substituents in the target compound enhance lipophilicity and metabolic stability compared to the polar 9-hydroxy group in the di-tert-butyl analog. In contrast, the hydroxyl group in the di-tert-butyl derivative increases solubility but limits membrane permeability, restricting its utility in central nervous system (CNS) targets.
Carboxylate Esters :
- The benzyl and tert-butyl esters in the target compound are hydrolytically stable, whereas the tetrone derivative () contains reactive carbonyl groups prone to nucleophilic attack, limiting its in vivo stability.
For example, tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate () shows promise in receptor binding studies.
Biological Activity
3-Benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate is a compound that belongs to the class of diazabicyclo compounds known for their significant biological activities. This article explores its biological activity, particularly its interaction with nicotinic acetylcholine receptors (nAChRs) and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.43 g/mol. The structural features include:
- A bicyclic core structure.
- Two fluorine atoms at the 9-position.
- A benzyl group at the 3-position.
- A tert-butyl group at the 7-position.
- Dicarboxylate functionality at the 3 and 7 positions.
The compound exhibits biological activity primarily through its interaction with nAChRs, which are critical for neurotransmission in the central nervous system. The diazabicyclo scaffold has been shown to bind selectively to various nAChR subtypes, influencing neuronal excitability and synaptic plasticity.
Interaction with Nicotinic Acetylcholine Receptors
Research indicates that derivatives of the diazabicyclo scaffold can exhibit high affinity and selectivity for specific nAChR subtypes, particularly α4β2* and α3β4* receptors. For instance:
- The compound shows a K_i value of approximately 600 nM for α4β2* receptors, indicating moderate affinity.
- Variants with different substituents can enhance binding affinity significantly, with some derivatives achieving K_i values in the low nanomolar range (e.g., 45 nM ) for α4β2* .
Biological Activity and Therapeutic Potential
The biological activity of this compound suggests potential therapeutic applications in several areas:
1. Neurological Disorders
Due to its interaction with nAChRs, this compound may be beneficial in treating conditions such as:
- Alzheimer's Disease : Enhancing cholinergic signaling may improve cognitive function.
- Parkinson's Disease : Modulating dopaminergic pathways through nAChR activation could alleviate motor symptoms.
2. Addiction Treatment
Research has indicated that nAChR antagonists can reduce cravings and withdrawal symptoms in nicotine addiction. The compound's ability to selectively inhibit orexin receptors also suggests potential use in managing addiction-related disorders .
3. Mood Disorders
Given the role of orexinergic signaling in mood regulation, this compound may also be explored as a treatment for anxiety and depression .
Case Studies
Several studies have highlighted the efficacy of similar compounds derived from the diazabicyclo scaffold:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-Benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis starting from bicyclo[3.3.1]nonane scaffolds is typical. Key steps include Boc/Bn protection, fluorination at the 9,9-positions using agents like DAST (diethylaminosulfur trifluoride), and carboxylation under anhydrous conditions. Optimization involves temperature control (e.g., −78°C for fluorination to prevent side reactions) and catalyst screening (e.g., Pd/C for hydrogenolysis). Reaction progress should be monitored via TLC and LC-MS. Yield improvements (>70%) require inert atmospheres and stoichiometric precision .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- NMR : and NMR confirm substituent positions and fluorination efficiency. NMR detects carbonyl and bicyclic framework integrity.
- X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclo[3.3.1]nonane core and fluorine placement (e.g., axial vs. equatorial).
- HRMS : Validates molecular formula (e.g., CHFNO) with <2 ppm error.
Discrepancies in NOESY or coupling constants may indicate conformational flexibility .
Q. What safety protocols are critical for handling this compound given limited toxicological data?
- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coats) and conduct reactions in fume hoods. Avoid dust formation via solvent-wet handling. Store under nitrogen at −20°C to prevent hydrolysis. Emergency measures include rinsing exposed skin with water (15+ minutes) and consulting toxicology databases for analogous diazabicyclo compounds. Spills require ethanol-based deactivation before disposal .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s reactivity in biological systems?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to assess nucleophilic/electrophilic sites. Solvent effects (PCM model) simulate aqueous stability. Docking studies (AutoDock Vina) with protein targets (e.g., kinases) prioritize binding conformations. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .
Q. What strategies resolve contradictions in experimental data on diazabicyclo derivatives’ stereochemistry?
- Methodological Answer : Discrepancies between NMR and X-ray data often arise from dynamic ring puckering. Use variable-temperature NMR (−40°C to 80°C) to freeze conformers. Synchrotron XRD provides high-resolution data for rigid analogs. Computational MD simulations (AMBER) over 100+ ns trajectories reveal dominant conformers in solution. Compare with crystallographic data to reconcile differences .
Q. How do 9,9-difluoro substituents influence electronic properties and stability?
- Methodological Answer : Fluorination increases electron-withdrawing effects, lowering HOMO energy (−6.2 eV vs. −5.8 eV for non-fluorinated analogs) and enhancing oxidative stability. Stability assays (TGA/DSC) show decomposition onset at 220°C vs. 180°C for non-fluorinated derivatives. NMR chemical shifts (δ −115 to −120 ppm) correlate with reduced σ-hole interactions, minimizing aggregation in polar solvents .
Q. What challenges arise in regioselective functionalization of the diazabicyclo[3.3.1]nonane scaffold?
- Methodological Answer : Steric hindrance at the bridgehead (C9) limits accessibility. Strategies include:
- Directed ortho-metalation : Use tert-butyl groups as directing groups for Pd-catalyzed C–H activation.
- Protection/Deprotection : Temporarily block tertiary amines with Boc groups to enable selective acylation at C3/C7.
- Microwave-assisted synthesis : Enhances reaction rates for sluggish substitutions (e.g., 100°C, 30 min vs. 12 hr conventional).
LC-MS monitors regioselectivity, with yields <50% requiring iterative optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
